molecular formula C12H16N2 B11904890 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine

Cat. No.: B11904890
M. Wt: 188.27 g/mol
InChI Key: OAQIQXOQHLLSQL-UHFFFAOYSA-N
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Description

Historical Context of Indole (B1671886) Derivatives in Chemical Biology

The journey into the chemical biology of indole derivatives began with the investigation of the dye indigo. In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. nih.gov The turn of the 20th century saw a surge of interest in indoles as their core structure was identified in numerous important alkaloids. nih.gov

This interest intensified in the 1930s with the discovery that the indole moiety is present in vital biomolecules such as the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.govcymitquimica.com Tryptophan, for instance, serves as a biosynthetic precursor for a wide array of tryptamine-indole and 2,3-dihydroindole-containing secondary metabolites. cymitquimica.com In the plant kingdom, tryptophan is converted into indole-3-ylacetic acid, a critical plant growth hormone. cymitquimica.com These early discoveries laid the groundwork for understanding the vast biological roles of indole-containing compounds and cemented their importance in the field of chemical biology.

Significance of the Indole-Ethanamine Scaffold in Molecular Design

The indole-ethanamine structure, also known as tryptamine (B22526), is a privileged scaffold in molecular design due to its remarkable ability to interact with a variety of biological targets. wikipedia.orgwww.gov.uk This significance is underscored by its presence in essential biomolecules like serotonin and melatonin, where the indole ring is crucial for their biological functions. wikipedia.org The structure of tryptamine is defined by a fused benzene (B151609) and pyrrole (B145914) ring, forming the indole core, with a 2-aminoethyl group attached at the third position of the indole ring. wikipedia.org

Medicinal chemists have long been captivated by the therapeutic potential of indole derivatives, recognizing them as core structures in many natural products and pharmaceuticals. wikipedia.orgnih.gov The indole nucleus is considered a versatile building block for creating structurally diverse libraries of compounds with a wide range of pharmacological activities. wikipedia.orgwww.gov.uk Its amenability to chemical modification allows for the synthesis of derivatives with tailored properties, leading to the development of drugs targeting cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. wikipedia.orgnih.gov The ability of these compounds to mimic peptides and bind to proteins reversibly makes them particularly valuable in drug discovery. cymitquimica.com

Overview of Research Directions for 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine and Related Analogs

Research into this compound and its analogs is driven by the diverse biological activities observed in the broader class of indole ethylamines. While specific research findings on this compound itself are not extensively detailed in publicly available literature, the research directions for its closely related analogs provide a clear indication of its potential areas of investigation.

Studies on similar substituted indole ethylamine (B1201723) derivatives have explored their potential as antibacterial agents, with some compounds showing inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govfishersci.com Furthermore, the indole ethylamine scaffold is being investigated for its role in regulating lipid metabolism. Novel derivatives have been designed and synthesized to target key proteins like peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), which are implicated in conditions such as nonalcoholic fatty liver disease (NAFLD). nih.gov

In the realm of neurodegenerative disorders, indole derivatives are being explored as inhibitors of processes like Tau-aggregation, which is a hallmark of diseases such as Alzheimer's. google.com The development of potent and selective agonists for serotonin receptors, such as the 5-HT1D receptor, is another active area of research for indole ethylamine analogs, with implications for treating conditions like migraines. acs.orgwikipedia.org The synthesis of various substituted N-methyl-2-[5-substituted-1H-indole-3-yl]ethanamines, which are metabolites of triptan drugs, highlights the ongoing efforts to understand the pharmacology of this class of compounds. researchgate.net

Given these research trends, it is plausible that future investigations into this compound could focus on its potential antibacterial, metabolic-regulating, or neurological activities. Its structural similarity to compounds with known biological effects makes it a candidate for screening in these and other therapeutic areas.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C12H16N2 biosynth.com
Molecular Weight 188.27 g/mol biosynth.com
IUPAC Name 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine shachemlin.com
SMILES CC1=C2C(=CC=C1)NC(=C2CCN)C biosynth.com
CAS Number 113772-31-9 (for HCl salt) fishersci.com

Research on Analogs of this compound

AnalogResearch FocusKey Findings
1-(1H-indol-3-yl)ethanamine derivatives Antibacterial activityInhibition of Staphylococcus aureus growth, including MRSA strains, with MIC values of 8-16 mg/L. nih.govfishersci.com
Novel Indole Ethylamine Derivatives Lipid metabolism regulationA synthesized derivative (compound 9) activated PPARα and CPT1a, reducing intracellular triglyceride levels in a cell model of NAFLD. nih.gov
N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives Tau-aggregation inhibitionDesigned as potential treatments for neurodegenerative disorders by inhibiting Tau protein aggregation. google.com
N,N-Dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine Serotonergic activityActs as a potent agonist for 5-HT1D receptors, relevant for migraine treatment. acs.orgwikipedia.org
2,2-di(indol-3-yl)ethanamine derivatives Antileishmanial activityHydrophilic bisindole analogues have been synthesized and tested against Leishmania infantum. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(1,5-dimethylindol-3-yl)ethanamine

InChI

InChI=1S/C12H16N2/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2/h3-4,7-8H,5-6,13H2,1-2H3

InChI Key

OAQIQXOQHLLSQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CCN)C

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of Indole Ethanamines

General Strategies for Indole-Ethanamine Core Synthesis

The foundational structure for this class of compounds is 2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine (B22526). The synthetic approaches to this core and its substituted versions are well-documented, providing a robust toolbox for chemists.

The synthesis of the parent tryptamine structure and its analogs often begins with the indole (B1671886) ring itself or a suitable precursor. One of the most classic methods is the Speeter-Anthony tryptamine synthesis . This approach typically involves the reaction of an indole with oxalyl chloride, followed by reaction with an amine, and subsequent reduction of the resulting amide to form the final ethanamine side chain.

A common starting material for many synthetic routes is the essential amino acid L-Tryptophan, which can be decarboxylated to yield tryptamine. youtube.com Another widely used strategy begins with commercially available tryptamine, which can then undergo various chemical transformations. For instance, to introduce substituents or modify the ethylamine (B1201723) side chain, a common first step is the protection of the primary amine, often with a tert-butyloxycarbonyl (Boc) group. This allows for selective reactions on other parts of the molecule. nih.gov Subsequent steps can involve oxidation, N-alkylation, or substitution on the indole ring before deprotection to yield the desired substituted tryptamine. nih.gov

Derivatives can be synthesized by reacting tryptamine with other molecules. For example, a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized by the cyclization of 1-(2-(1H-indol-3-yl) ethyl)-3-phenylthiourea with 2-bromoacetophenone. nih.gov

To synthesize the specific target compound, 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine , a key strategy involves the preparation of a ketone intermediate, 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone . This intermediate can be synthesized via a Vilsmeier-Haack type reaction. Specifically, 1,5-dimethyl-1H-indole is treated with phosphoryl chloride and dimethylacetamide, followed by heating, to yield the desired ketone. prepchem.com

Once the ketone intermediate is obtained, it can be converted to the target ethanamine through reductive amination. This process involves reacting the ketone with an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form an imine, which is then reduced in situ to the primary amine using a reducing agent such as sodium tris(acetoxy)borohydride. chemicalbook.com

This multi-step approach is versatile and can be adapted for various substituted indole-ethanamines. For example, a similar pathway is used for the synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, which involves a multi-step reaction sequence starting with the appropriate indole precursor. chemicalbook.com Other methylated analogs, such as 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine, can be prepared using methods like the Fischer indole synthesis, reacting a substituted hydrazine (B178648) (o-tolylhydrazine) with a suitable ketone (5-Chloro-2-pentanone). chemicalbook.com

Synthetic Approaches to Key Intermediates and Analogs
Target Compound/IntermediateKey PrecursorsGeneral Method
1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone1,5-dimethyl-1H-indole, Phosphoryl chloride, DimethylacetamideVilsmeier-Haack type acylation
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamineSubstituted indole, Trichlorophosphate, Ammonium acetate, Sodium tris(acetoxy)borohydrideMulti-step synthesis involving reductive amination
2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamineo-tolylhydrazine, 5-Chloro-2-pentanoneFischer Indole Synthesis

Advanced Synthetic Techniques and Optimizations

Modern synthetic chemistry has introduced several advanced techniques that offer improvements in efficiency, yield, and automation over traditional batch methods. These optimizations are particularly valuable for producing complex molecules like substituted indole-ethanamines.

The miniaturization of chemical synthesis using microfluidic or "lab-on-a-chip" platforms represents a significant technological advancement. nih.gov These systems allow for precise control over reaction conditions, enhanced heat and mass transfer, and the ability to perform multistep syntheses in a continuous, automated fashion.

A multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives has been successfully demonstrated using a commercial microfluidic synthesis station. nih.gov This method combines sequential reactions, including Fischer indole synthesis, to generate complex, drug-like molecules in reaction times of less than 15 minutes and in high yields over three steps without the need to isolate intermediates. nih.gov The principles of using microfluidic pumps and mixers, sometimes powered by integrated electronic components, can be applied to create highly controlled environments for complex syntheses, showcasing the potential for microscale applications in producing indole-ethanamine derivatives. rsc.org

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates and improving yields. Compared to conventional heating, microwave irradiation can rapidly heat the reaction mixture to high temperatures, often leading to dramatically reduced reaction times—from hours to mere minutes.

This technology has been effectively applied to the synthesis of the indole core. For example, an efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives utilizes microwave irradiation to promote a palladium-catalyzed intramolecular oxidative coupling, resulting in excellent yields. The use of microwave heating in the synthesis of various bis(indolyl)methane derivatives has also been shown to produce good to excellent yields in a short amount of time.

Comparison of Advanced Synthesis Techniques
TechniqueKey AdvantagesApplication to Indole Synthesis
One-Pot SynthesisIncreased efficiency, reduced waste, time-saving.Streamlined synthesis of N-methyl tryptamine analogs. researchgate.net
Microscale/Flow SynthesisPrecise control, automation, rapid reaction times, safety.Automated, multi-step continuous flow synthesis of functionalized indoles. nih.gov
Microwave-Assisted SynthesisDrastically reduced reaction times, often improved yields.Rapid synthesis of indole-3-carboxylates and bis(indolyl)methanes.

Receptor Pharmacology and Molecular Target Interactions

Serotonin (B10506) Receptor System Affinities and Efficacy

No published studies were found that characterized the binding profile of 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine at any of the 5-HT1 receptor subtypes. Therefore, its affinity (Ki values) and selectivity for 5-HT1A, 5-HT1B, 5-HT1D, or 5-HT1E receptors are currently unknown.

There is no specific data on the binding affinity of this compound for the 5-HT2 receptor subtypes, including 5-HT2A and 5-HT2B. Research on related tryptamine (B22526) compounds provides general structure-activity relationships, but these cannot be directly and accurately extrapolated to this specific 1,5-dimethylated analog without experimental validation.

Without binding affinity data, the functional activity and efficacy of this compound at G-protein coupled receptors, such as the serotonin receptors, have not been determined. It is unknown whether the compound acts as an agonist, antagonist, or has no significant effect on signal transduction pathways.

Modulation of Immunological and Inflammatory Pathways

The interleukin-1 (IL-1) family of cytokines are pivotal mediators of the inflammatory response. Their signaling is initiated by binding to interleukin receptors, which triggers a cascade of downstream events leading to the production of various pro-inflammatory molecules. The ability to modulate this interaction presents a therapeutic target for a range of inflammatory conditions.

Interleukin Receptor Binding and Cytokine Production Regulation (e.g., IL-1R1)

Research into the indole (B1671886) derivative DPIE has provided compelling evidence for the role of this class of compounds in modulating the interleukin-1 receptor 1 (IL-1R1) signaling pathway. nih.gov IL-1β is a key pro-inflammatory cytokine, and its binding to IL-1R1 is a critical step in initiating an inflammatory response. nih.gov

A molecular docking study was conducted to predict the potential binding interaction between DPIE and the IL-1β–IL-1R1 complex. The simulation suggested that DPIE could form a hydrogen bond with the glutamic acid residue at position 129 (Glu129) of the IL-1R1. nih.gov This interaction is thought to occur at the binding interface between IL-1β and IL-1R1. nih.gov

Experimental evidence has further elucidated the functional consequences of this interaction. Surface plasmon resonance (SPR) analysis demonstrated that DPIE enhances the binding affinity of IL-1β to IL-1R1. nih.gov This suggests that DPIE acts as a molecular "booster" for IL-1β signaling. nih.gov

The downstream effect of this enhanced receptor binding is a synergistic increase in the production of pro-inflammatory cytokines. In studies involving human gingival fibroblasts (hGFs) and human periodontal ligament cells (hPDLs) stimulated with IL-1β, the addition of DPIE led to a dose-dependent increase in the mRNA and protein levels of interleukin-6 (IL-6) and interleukin-8 (IL-8), as well as cyclooxygenase-2 (COX-2). nih.gov For instance, in IL-1β-stimulated hGFs, DPIE at concentrations of 2, 4, and 8 μM significantly augmented the production of IL-6 and IL-8. nih.gov

Interestingly, further research has explored the synthesis of various DPIE derivatives to modulate this pro-inflammatory activity. mdpi.comnih.gov By introducing different substituents at various positions on the indole core of DPIE, researchers were able to create derivatives that either enhanced, diminished, or had no significant effect on pro-inflammatory cytokine production compared to the parent DPIE compound. mdpi.comnih.gov These findings highlight that modifications to the indole structure can fine-tune the modulatory effects on the IL-1β:IL-1R1 binding affinity and subsequent cytokine production. nih.gov

The table below summarizes the observed effects of DPIE on cytokine production in IL-1β-stimulated human gingival fibroblasts.

CompoundConcentration (μM)Cell TypeStimulantChange in IL-6 ProductionChange in IL-8 Production
DPIE 2hGFsIL-1βIncreaseIncrease
DPIE 4hGFsIL-1βSignificant IncreaseSignificant Increase
DPIE 8hGFsIL-1βSignificant IncreaseSignificant Increase

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Determinants for Receptor Binding Affinity

The affinity of tryptamine (B22526) derivatives for various receptors is highly dependent on the nature and position of substituents on both the indole (B1671886) ring and the ethylamine (B1201723) side chain. biomolther.orgnih.gov Molecular docking studies reveal that tryptamine-based ligands typically position themselves within the orthosteric binding pocket of serotonin (B10506) receptors, with the indole moiety penetrating a hydrophobic microdomain. nih.gov

Influence of N-Alkyl Substitutions on the Ethanamine Moiety

Modification of the terminal amino group of the ethanamine side chain is a common strategy to modulate receptor affinity and selectivity. Generally, N-alkylation on tryptamine derivatives can have varied effects depending on the specific receptor subtype and the nature of the alkyl group. biomolther.orgnih.gov For instance, in a series of noroxymorphindole derivatives, which are structurally distinct but also feature an N-substituted chain, increasing the N-alkyl chain length from ethyl to heptyl, as well as introducing branched alkyl groups, significantly impacted opioid receptor affinity and selectivity, although all compounds in this specific series acted as antagonists. nih.govscite.ai

In many tryptamine series, the presence of two methyl groups on the nitrogen (N,N-dimethyl) is a common feature, often conferring potent activity at certain serotonin receptors. acs.orgnih.gov The dimethyl substitution on the side chain has been noted as important for the affinity of some tryptamine derivatives for the enzyme indolethylamine-N-methyltransferase (INMT). nih.gov The replacement of these methyl groups with larger alkyl or alkenyl groups can alter the binding profile, sometimes leading to changes in efficacy (from agonist to antagonist) or selectivity across different G protein-coupled receptors (GPCRs). nih.gov

Effects of Methyl and Other Alkyl Substitutions on the Indole Ring

Substitutions on the indole ring play a pivotal role in defining the pharmacological profile of tryptamine analogs. The parent compound, 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine, features methyl groups at the N1 and C5 positions.

The N1-methylation is significant as it can influence the molecule's orientation within the binding pocket and its metabolic stability. The C5-methyl group is also a key feature. SAR studies on various tryptamine and indole derivatives show that the position and nature of substituents on the benzenoid part of the indole ring are critical. nih.gov For example, in a study of tryptamine derivatives targeting serotonin 5-HT2A receptors, alkyl substitutions on the indole ring were found to have a negative influence on binding affinity. biomolther.org Conversely, in other series, such as certain anti-inflammatory agents based on an indole-pyrimidine scaffold, a methyl group at the N1 position of the indole was a common structural feature among active compounds. nih.gov The interaction between the indole ring and guanine (B1146940) bases, relevant for G-quadruplex binding, is strengthened by the methylation of the guanine base, suggesting that the electronic nature of the indole itself is key to such stacking interactions. rsc.org

Role of Halogenation and Other Electron-Withdrawing/Donating Groups

The introduction of halogens (fluorine, chlorine, bromine, iodine) and other groups that alter the electronic properties of the indole ring is a powerful tool in medicinal chemistry to modulate binding affinity. researchgate.net Halogen atoms can form halogen bonds, which are directional, noncovalent interactions with Lewis bases like the backbone carbonyl oxygen of amino acids in a receptor's binding pocket. nih.govnih.govacs.org The strength of these bonds generally increases from chlorine to iodine and can significantly enhance binding affinity, in some cases by up to two orders of magnitude. acs.org

In studies of various receptor ligands, replacing a hydrogen atom with a halogen on an aromatic ring can lead to substantial gains in affinity. acs.org For example, in one series of 5-HT2B receptor antagonists, introducing a bromine atom was predicted to form a halogen bond, contributing to potent binding affinity. nih.gov Similarly, for tryptamine derivatives targeting the 5-HT2A receptor, halogen groups at the para-position of a phenyl ring (in phenethylamine (B48288) analogs) maintained affinity. biomolther.org The electronic effect of the substituent is also crucial; electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like nitro have been shown to play an important role in the biological activity of indole derivatives. researchgate.netmdpi.com In some cases, the position of a nitro group on a phenyl ring attached to a tryptamine scaffold dramatically impacted its inhibitory activity against certain enzymes. mdpi.com

SAR for Specific Biological Activities

Beyond general receptor binding, the structural features of this compound analogs have been investigated for their influence on more specific biological functions, such as the inhibition of bacterial efflux pumps and anticancer activity through mechanisms like G-quadruplex binding.

Structural Requirements for Efflux Pump Inhibition

Bacterial efflux pumps are a significant cause of antibiotic resistance. Small molecules that can inhibit these pumps can restore the efficacy of existing antibiotics. Tryptamine-based compounds have been explored as potential efflux pump inhibitors. nih.gov For the NorA efflux pump from Staphylococcus aureus, a key structural requirement for inhibition involves targeting essential negatively charged residues (glutamate and aspartate) within the substrate binding pocket. nih.gov Peptide-based inhibitors have been designed where an arginine residue on the peptide forms a crucial interaction with these acidic residues in the pump. nih.gov For small molecules like tryptamine derivatives, the SAR would likely involve a positively charged moiety (like the protonated amine of the ethanamine side chain) positioned correctly to interact with these key acidic residues, alongside hydrophobic features that allow the molecule to access the binding pocket from the membrane. nih.gov

SAR for Anticancer Activity and G-Quadruplex Binding

The indole nucleus is a "privileged structure" in medicinal chemistry and is found in numerous anticancer agents. researchgate.netnih.gov One mechanism by which indole derivatives can exert antitumor effects is through the stabilization of G-quadruplexes (G4s). frontiersin.org These are four-stranded DNA structures found in telomeres and promoter regions of oncogenes like c-MYC. frontiersin.orgnih.gov Ligands that bind and stabilize G4s can inhibit telomerase and disrupt oncogene expression, leading to apoptosis in cancer cells. frontiersin.org

The SAR for G-quadruplex binding by indole derivatives often involves a flat, aromatic core capable of π-π stacking with the G-quartets that form the basis of the G4 structure. nih.govnih.gov Bis-indole derivatives, where two indole units are linked together, have shown particular promise. For example, compounds with a 1,10-disubstituted phenanthroline core linking two indolinone units are effective and selective stabilizers of the parallel form of the human telomeric G-quadruplex. frontiersin.orgnih.gov The planarity of the central scaffold and the nature of the indole substituents are critical for this interaction. For a molecule like this compound, while it is a monomer, its indole ring could participate in such stacking. Modifications leading to larger, more planar aromatic systems or dimerization could enhance G-quadruplex binding affinity and, consequently, anticancer activity. nih.gov

Structural Basis for Tubulin Polymerization Inhibition

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives have been extensively investigated as inhibitors of tubulin polymerization, a key process in cell mitosis. nih.govnih.gov These agents typically function by binding to one of three major sites on tubulin: the colchicine (B1669291), vinca, or paclitaxel (B517696) sites. A significant number of synthetic indole-based inhibitors target the colchicine binding site, interfering with microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govrsc.org

The structural basis for this inhibition is often linked to the molecule's ability to mimic the binding of colchicine. A common structural motif in potent indole-based tubulin inhibitors is the presence of a trimethoxyphenyl (TMP) moiety, similar to that found in Combretastatin A-4 (CA-4), a well-known tubulin inhibitor. nih.govmdpi.com This TMP group is crucial for activity, often establishing hydrogen bonds with residues such as CYSβ241 within the colchicine binding pocket. nih.gov The indole ring itself, along with the TMP group, engages in hydrophobic interactions with other key amino acid residues, including LEUβ248, LEUβ255, and ASNβ258. nih.gov

Research into N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which share a core structure with this compound, supports these findings. nih.gov In one study, a series of these compounds were designed as tubulin polymerization inhibitors, with compound 7d emerging as a particularly potent agent against several cancer cell lines. nih.gov Mechanistic studies confirmed that this compound inhibited tubulin polymerization, induced apoptosis, and arrested the cell cycle in the G2/M phase, consistent with action at the colchicine site. nih.gov

Substitutions on the indole ring play a critical role in modulating activity. For instance, studies on different aroylindoles revealed that hydroxyl (OH) or amino (NH2) groups at the 4th position of the indole ring resulted in potent anti-tubulin activity, with IC₅₀ values of 0.6 and 0.9 μM, respectively. mdpi.com Similarly, modifications to the linker connecting the indole nucleus to other aromatic moieties are pivotal in defining the molecule's orientation and affinity within the binding site. nih.gov

Inhibition of Tubulin Polymerization by Various Indole Derivatives
CompoundDescriptionTubulin Polymerization IC₅₀ (μM)Reference
Compound 5mIndole derivative0.37 ± 0.07 nih.gov
Compound 1kSulfur atom-spaced TMP derivative with a 7-heterocyclyl-1H-indole nucleus0.58 ± 0.06 nih.gov
Aroylindole (4-OH)Aroylindole derivative with hydroxyl at position 40.6 mdpi.com
St. 17Indole with trimethoxyphenyl moiety0.67 mdpi.com
Aroylindole (4-NH2)Aroylindole derivative with amine at position 40.9 mdpi.com
St. 16Indole with trimethoxyphenyl moiety0.99 mdpi.com
St. 14Indole with trimethoxyphenyl moiety1.6 mdpi.com
St. 15Indole with trimethoxyphenyl moiety2.0 mdpi.com
Bis-indole (St. 20)Bis-indole derivative7.5 mdpi.com
Compound 9pIndole-triazole hybrid8.3 rsc.org

SAR for Anti-Leishmanial Activity

Indole alkaloids and their synthetic derivatives represent a promising class of compounds in the search for new anti-leishmanial agents. d-nb.infonih.gov The protozoan parasite Leishmania is responsible for a range of diseases, and new therapeutic options are urgently needed due to issues with existing drugs. nih.gov Structure-activity relationship studies have identified several key features of indole-based compounds that contribute to their anti-parasitic activity.

The core indole scaffold is a frequent component of molecules with demonstrated activity against Leishmania promastigotes and amastigotes. nih.govnih.gov Bis-indole structures, in particular, have shown outstanding inhibitory potential, with one study reporting a series of analogues having IC₅₀ values ranging from 0.7 to 13.30 µM against promastigotes. d-nb.info The nature and position of substituents on the indole ring are crucial. For example, halogenation, such as the introduction of a bromo or iodo group at the 5- or 6-position, can significantly impact activity. nih.govnih.gov

The side chain attached to the indole nucleus is another critical determinant of anti-leishmanial efficacy. In a series of indolylmaleimides, it was found that small alkyl amino chains were better tolerated than bulkier aryl or alicyclic amine derivatives. nih.gov Furthermore, the transformation of more flexible N-methyleneamine side chains into rigid 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones led to a marked improvement in anti-parasitic activity for the majority of the compounds tested, suggesting that conformational rigidity can be advantageous. nih.gov Two compounds from this azetidin-2-one (B1220530) series displayed activity comparable to the clinical drug amphotericin B. nih.gov The mechanism of action for these compounds can vary, with some indole derivatives inhibiting parasite-specific enzymes like topoisomerase I, while others disrupt ergosterol (B1671047) biosynthesis, leading to membrane damage. nih.govnih.gov

Anti-Leishmanial Activity of Various Indole-Based Compounds
Compound/SeriesTarget SpeciesTarget FormActivity (IC₅₀ or EC₅₀)Reference
Bis-indole Analogs (1-27)Leishmania sp.Promastigote0.7 - 13.30 µM d-nb.info
Compound 7dL. donovaniPromastigote0.91 µM nih.gov
Compound 7dL. donovaniAxenic Amastigote0.9 µM nih.gov
PM19 (Triazole analogue)L. majorIntracellular Amastigote1.3 µM nih.gov
Compound 7cL. infantumAmastigote2.6 µM nih.gov
Compound 2cL. infantumPromastigote2.7 µM nih.govresearchgate.net
PM17 (Imidazole derivative)L. mexicanaAxenic Amastigote4.4 ± 0.1 µM nih.gov
Compound 2cL. infantumIntracellular Amastigote6.8 µM nih.govresearchgate.net
Compound 1hL. infantumIntracellular Amastigote11.1 µM nih.govresearchgate.net

Conformational Aspects and Stereochemical Considerations in Activity

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its biological activity, governing how it recognizes and interacts with its target receptor. mdpi.com For indole-based inhibitors, these stereochemical and conformational factors are critical for achieving high-affinity binding to targets such as tubulin or leishmanial enzymes.

The study of molecular conformation is approached through both experimental methods, like X-ray crystallography, and theoretical calculations. mdpi.comresearchgate.net An X-ray analysis of certain 3-substituted indole derivatives revealed that the indole and phenyl fragments possess a highly conserved geometry with limited freedom for rotation and deformation. researchgate.net This inherent rigidity can be a favorable trait, as it reduces the entropic penalty upon binding to a constrained active site.

The importance of conformational restraint is clearly illustrated in the development of anti-leishmanial agents. A study involving the synthesis of β-lactams (azetidin-2-ones) from N-(1-methyl-1H-indol-3-yl)methyleneamine precursors found that the more conformationally rigid cyclized products showed significantly enhanced anti-parasitic activity. nih.gov This suggests that locking the molecule into a specific, bioactive conformation improves its interaction with the biological target.

In the context of tubulin polymerization inhibition, the conformation of the molecule is paramount for fitting into the well-defined colchicine binding site. nih.gov The relative spatial orientation of the indole ring and other key features, such as a trimethoxyphenyl group, is dictated by the torsional angles of the linking chain. An optimal conformation allows for precise hydrophobic and hydrogen-bonding interactions with key amino acid residues in the binding pocket, leading to potent inhibition. Therefore, the design of effective inhibitors must consider not only the presence of essential pharmacophoric groups but also the stereochemical and conformational properties that enable the molecule to adopt the correct three-dimensional arrangement for high-affinity binding.

In Vitro Mechanistic Investigations

Cellular Target Modulation

The interaction of 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine and related indole (B1671886) compounds with cellular components can trigger a cascade of events, ultimately leading to the inhibition of cell proliferation and the induction of cell death. These effects are attributed to the modulation of various cellular targets and pathways.

Induction of Cell Apoptosis and Cell Cycle Arrest

A significant mechanism through which indole-based compounds exert their antiproliferative effects is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle progression.

Studies on various cancer cell lines have demonstrated that certain indole derivatives can induce apoptosis and cause cell cycle arrest. For instance, the novel indole ethyl isothiocyanate analog, NB7M, has been shown to be selectively cytotoxic to central nervous system (CNS) and neuroblastoma cancer cells. Mechanistic studies revealed that NB7M treatment leads to a significant accumulation of cells in the apoptotic sub-G0/G1 phase of the cell cycle within 12 hours, indicating substantial DNA damage and initiation of the apoptotic cascade. nih.gov This effect on the cell cycle is a key indicator of the compound's potential to halt the uncontrolled proliferation characteristic of cancer cells. nih.gov

Similarly, other research has shown that different classes of compounds can halt cell cycle progression at various phases, such as the G2/M or G1 phase, preventing cancer cells from dividing and proliferating. frontiersin.orgmdpi.com The ability of these compounds to trigger apoptosis is often confirmed through assays that detect markers like phosphatidylserine externalization and the activation of caspases, which are the executive enzymes of apoptosis. frontiersin.org

Cell LineCompound TypeObserved EffectReference
SMS-KCNR & SH-SY5Y (Neuroblastoma)Indole Ethyl Isothiocyanate (NB7M)Accumulation of cells in apoptotic sub-G0/G1 phase nih.gov
HCT-116 (Colon Cancer)2-(thiophen-2-yl)-1H-indole derivativesCell cycle arrest at S and G2/M phases nih.gov
A549 (Lung), MDA-MB-231 (Breast), SKOV3 (Ovarian)Benzimidazole derivativesCell cycle arrest at G1 and G2 phases; induction of apoptosis mdpi.com
HT-29 (Colon Cancer)Dichloromethane fraction of Toddalia asiaticaCell cycle arrest at G2/M phase; caspase activation frontiersin.org

Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is another critical mechanism implicated in the cytotoxic effects of certain indole derivatives. ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress, leading to cellular damage and apoptosis. nih.govmdpi.com

Research on benzo[f]indole-4,9-dione derivatives in triple-negative breast cancer cells (MDA-MB 231) has shown a significant increase in intracellular ROS levels following treatment. This ROS accumulation is believed to be a primary driver of DNA damage, which in turn leads to cell cycle arrest and apoptosis through the intrinsic pathway. nih.gov Similarly, studies on 5-nitroindole derivatives have demonstrated that their antiproliferative effects in cancer cells are linked to both the downregulation of the c-Myc oncogene and the generation of ROS. d-nb.info

Furthermore, indole-3-carbinol (I3C), a natural compound found in Brassica vegetables, has been shown to exert anti-tumor effects in ERα-positive breast cancer cells through ROS-induced upregulation of pro-apoptotic proteins. nih.gov This body of evidence suggests that the induction of oxidative stress is a key strategy employed by various indole compounds to achieve their anticancer activity. nih.govnih.gov

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for numerous cellular functions, including cell division, motility, and intracellular transport. nih.gov Compounds that interfere with microtubule dynamics by inhibiting tubulin polymerization are considered potent anticancer agents. The indole nucleus is a key structural feature in many compounds that act as tubulin polymerization inhibitors. nih.gov

Arylthioindole (ATI) derivatives, for example, are known to be potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Further research has led to the design and synthesis of novel quinoline-indole and other indole-based derivatives that exhibit powerful inhibition of tubulin polymerization. polyu.edu.hk Two such compounds, 27c and 34b, were found to have IC50 values of 2.54 µM and 2.09 µM, respectively, for tubulin polymerization inhibition, comparable to the well-known inhibitor Combretastatin A-4 (CA-4). polyu.edu.hk These compounds were confirmed to bind to the colchicine site, disrupt microtubule networks, and induce apoptosis. polyu.edu.hk

Compound ClassSpecific Derivative(s)Tubulin Polymerization IC50Reference
Arylthioindole (ATI)ATI 33.3 µM nih.gov
Quinoline-IndoleCompound 27c2.54 µM polyu.edu.hk
Quinoline-IndoleCompound 34b2.09 µM polyu.edu.hk
TriazolopyrimidineCompound 3d0.45 µM mdpi.com
Benzo[d]imidazole-IndoleCompound 4 & 7Showed 30-60% & 33-81% inhibition at 5-10 µM nih.gov

Regulation of Gene Expression (e.g., c-Myc downregulation)

The overexpression of the c-Myc oncogene is a hallmark of many human cancers, as it plays a crucial role in promoting cell proliferation and growth. nih.gov Consequently, the downregulation of c-Myc expression is a key therapeutic strategy. Certain indole-containing compounds have been investigated for their ability to modulate the expression of this critical gene.

Quindoline derivatives, which feature an indolo[3,2-b]quinoline core, have been synthesized and evaluated as stabilizers of the G-quadruplex structure in the c-Myc promoter region. This stabilization acts as a silencer, leading to the downregulation of c-Myc transcription. nih.gov For instance, one study identified a compound, 2-(4-(10H-indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)-N,N-dimethylethanamine, that significantly downregulated c-Myc expression. nih.gov

In other studies, novel 5-nitroindole derivatives were also found to induce c-Myc downregulation at both the transcriptional and translational levels, contributing to their antiproliferative effects in cancer cells. d-nb.info These findings highlight the potential of indole-based scaffolds to act as regulators of oncogene expression, offering another avenue for their anticancer activity.

Antimicrobial and Antifungal Action Mechanisms

In addition to their anticancer properties, indole derivatives have been explored for their potential to combat microbial infections, particularly those involving antibiotic-resistant bacteria.

Inhibition of Bacterial Efflux Pumps (e.g., NorA)

A primary mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell, mediated by efflux pumps. imperial.tech The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for conferring resistance to fluoroquinolones like ciprofloxacin. nih.gov Therefore, inhibiting these pumps can restore the efficacy of existing antibiotics. imperial.tech

Several studies have focused on indole derivatives as potent NorA efflux pump inhibitors (EPIs). Research has shown that various 1-(1H-indol-3-yl)ethanamine derivatives can restore the antibacterial activity of ciprofloxacin against resistant S. aureus strains. epa.gov One particular derivative, (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide, caused a fourfold decrease in the minimum inhibitory concentration (MIC) of ciprofloxacin. epa.gov

The mechanism of inhibition involves preventing the extrusion of the antibiotic, thereby increasing its intracellular concentration to therapeutic levels. imperial.tech The discovery of potent, drug-like inhibitors of NorA, such as the recently reported IMP-2380, validates this protein as a viable therapeutic target for developing combination therapies to overcome antibiotic resistance. nih.govbiorxiv.org

Anti-Parasitic Effects (e.g., Leishmania infantum)

Derivatives of 2-(1H-indol-3-yl)ethanamine have been identified as potential agents against the protozoan parasite Leishmania infantum, the causative agent of visceral leishmaniasis. In vitro studies on hydrophilic 2,2-di(indol-3-yl)ethanamine analogues demonstrated significant efficacy against both the promastigote and intracellular amastigote stages of the parasite. nih.govnih.gov

A phenotypic screening of a library of novel bisindole compounds against L. infantum promastigotes identified several potent derivatives. nih.govnih.gov Among the compounds with low toxicity to human macrophage-like THP-1 cells, eight showed a 50% inhibitory concentration (IC50) below 10 μM. nih.govnih.gov Two compounds, designated 1h and 2c, were particularly noteworthy for their activity against the clinically relevant intracellular amastigotes. Compound 1h demonstrated high selectivity, while compound 2c was the most potent. nih.govnih.gov The efficacy of these compounds was also confirmed in an in vitro infection model. nih.govresearchgate.net

Table 1: In Vitro Anti-Leishmanial Activity of 2,2-di(indol-3-yl)ethanamine Derivatives

Compound Target Stage IC50 (μM) Selectivity Index (SI)
1h Intracellular Amastigotes 11.1 10.1
2c Intracellular Amastigotes 6.8 Not Reported
Miltefosine Not Reported Not Reported Comparable to 1h

Data sourced from studies on L. infantum. nih.govnih.gov

Interference with DNA Gyrase Activity

The indole nucleus is a key structural feature in a number of compounds designed as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. Research into pyrazole derivatives containing an indole moiety has led to the discovery of potent inhibitors of these topoisomerases. nih.govresearchgate.net

For instance, the compound 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole has been shown to possess potent antibacterial activity and selectively inhibits bacterial topoisomerases. nih.gov Many of the synthesized pyrazole derivatives demonstrated effectiveness against clinically isolated Gram-positive strains that are resistant to quinolones or coumarins. nih.govresearchgate.net This suggests that the indole scaffold, as present in this compound, is a promising pharmacophore for the development of agents that interfere with DNA gyrase activity.

Biochemical Pathway Interventions

G-protein Coupling and Signal Transduction Pathways (e.g., cAMP formation)

G-protein-coupled receptors (GPCRs) represent a large family of transmembrane proteins that play a central role in cellular signaling. nih.govresearchgate.net Upon activation by an external agonist, GPCRs undergo a conformational change that triggers an interaction with heterotrimeric G-proteins. nih.gov This interaction leads to the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα and Gβγ subunits, both of which can then modulate the activity of downstream effectors such as adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) formation. researchgate.net

The indole structure is a common motif in many ligands that target GPCRs, including neurotransmitters like serotonin (B10506). While direct studies on this compound's effect on specific GPCRs and cAMP formation are not detailed, its structural similarity to known GPCR ligands suggests a potential to interact with these receptors and modulate their signal transduction pathways. The interaction of β-arrestins with GPCRs is another critical step that mediates the desensitization of G-protein signaling and receptor internalization. vub.be

Interaction with DNA Secondary Structures (e.g., G-quadruplexes)

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.govnih.gov These structures are involved in key cellular processes such as gene expression, DNA replication, and telomere maintenance, and have emerged as promising targets for therapeutic intervention. nih.gov

Indole-based compounds have been investigated as G4-stabilizing ligands. nih.govresearchgate.net The planar aromatic core of the indole ring is well-suited for π-π stacking interactions with the planar G-tetrads that form the core of the G4 structure. mdpi.com Nuclear Magnetic Resonance (NMR) studies have confirmed the interaction between indole derivatives and the G4 structure of the c-MYC oncogene promoter. nih.gov This binding can occur on the external G-tetrads and in the loops or grooves of the quadruplex. nih.govresearchgate.net The stabilization of G4 structures by such ligands can block the progression of DNA polymerase and suppress the expression of specific genes, including those associated with tumorigenesis. nih.gov

Immunomodulatory Effects

The indole scaffold is present in molecules that exhibit immunomodulatory properties. Studies on structurally related indole derivatives have demonstrated effects on various components of the immune system. For example, the compound 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) was found to possess anti-inflammatory and anti-allergic activities. mdpi.com

In preclinical models, this compound led to a significant reduction in the levels of several immunoglobulins, including IgE (a 33–86% decrease), IgA, and IgM. mdpi.com Furthermore, it decreased the production of the pro-inflammatory cytokines Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), which are primarily produced by Th1 cells and stimulate cellular immunity. mdpi.com These findings indicate that compounds containing the indole moiety may have the potential to modulate immune responses.

Preclinical Pharmacokinetic and Metabolic Research

Metabolic Fate of Indole-Ethanamine Analogs

The metabolic fate of indole-ethanamine derivatives is largely dictated by the enzymes that recognize the tryptamine (B22526) scaffold. The parent compound, tryptamine, undergoes rapid metabolism primarily by monoamine oxidases (MAO), specifically MAO-A and MAO-B, to form indole-3-acetaldehyde. This intermediate is then further oxidized to indole-3-acetic acid (IAA), a major metabolite. wikipedia.org This rapid metabolism contributes to the very short biological half-life of tryptamine. wikipedia.orgresearchgate.net

Structural modifications to the tryptamine core can significantly alter this metabolic pathway. A key analog for consideration is α-methyltryptamine (αMT), which features a methyl group on the alpha carbon of the ethylamine (B1201723) side chain. This substitution provides steric hindrance, making αMT a poorer substrate for MAO-A. wikipedia.org This resistance to degradation by MAO-A results in a prolonged half-life compared to tryptamine. wikipedia.org

For 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine, the presence of a methyl group on the indole (B1671886) nitrogen at position 1 and another at position 5 would likely influence its metabolism. While the ethylamine side chain is unsubstituted at the alpha position, suggesting potential susceptibility to MAO, the N-methylation and C5-methylation on the indole ring could alter its affinity for metabolic enzymes. Studies on other indole derivatives have shown that metabolism can also occur via conjugation with glucuronic acid or through oxidation of the indole ring itself, leading to various hydroxylated metabolites. nih.gov Therefore, it is plausible that this compound is metabolized through a combination of these pathways, with the specific metabolites and their proportions being dependent on the interplay between its unique substitution pattern and the activity of various metabolic enzymes.

In Vitro Metabolic Stability and Enzyme Interactions

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. umich.eduuni-halle.de These assays typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes, which contain a host of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and MAO. umich.edu

The interaction with MAO is a primary consideration for indole-ethanamine analogs. As mentioned, α-methyltryptamine (αMT) is not only a substrate but also a reversible inhibitor of MAO-A. wikipedia.org The potency of this inhibition has been quantified in vitro, as detailed in the table below.

In Vitro MAO-A Inhibition by α-Methyltryptamine (αMT)
CompoundEnzymeIC₅₀ (nM)Reference
α-Methyltryptamine (αMT)MAO-A380 wikipedia.org

Bioavailability Considerations Based on Analog Studies

Oral bioavailability is a key pharmacokinetic parameter that is heavily influenced by absorption and first-pass metabolism. For indole-ethanamine analogs, metabolic stability is a significant determinant of oral bioavailability. The rapid metabolism of tryptamine by MAO in the gut and liver contributes to its very low bioavailability. wikipedia.org

Studies on other, more complex indole derivatives have highlighted potential challenges with bioavailability. For example, research on certain hydrophilic bisindole derivatives pointed towards poor bioavailability as a possible reason for a lack of in vivo activity. nih.gov The structural features of this compound, such as its methylation pattern, will play a role in its lipophilicity and membrane permeability, which in turn affect its absorption from the gastrointestinal tract.

Computational and Biophysical Characterization

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For indole (B1671886) derivatives, which are known to interact with various biological targets, docking studies are crucial for rationalizing their biological activity and guiding the design of new, more potent compounds. nih.govjocpr.com

Studies on various indole-based compounds have utilized molecular docking to explore their interactions with targets such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) D2 receptor, and microbial enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC). nih.govnih.gov For example, docking studies of certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have helped identify potential interaction models with bacterial proteins. mdpi.com Similarly, the binding modes of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have been investigated to understand their antimicrobial activity. mdpi.com

While these examples highlight the utility of molecular docking for the indole scaffold, specific molecular docking studies for 2-(1,5-dimethyl-1H-indol-3-yl)ethanamine were not found in the reviewed scientific literature. Such studies would be valuable to predict its potential biological targets and understand its interaction mechanisms at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties (e.g., steric, electronic, hydrophobic) that are critical for activity. This information is invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of indole derivatives to understand their structure-activity relationships. nih.gov These models generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the aligned molecules, providing a clear guide for structural modification. For instance, a 3D-QSAR study on a series of indolylpropyl-piperazine derivatives targeting the serotonin transporter helped to systematize the structural requirements for high affinity. nih.gov Other QSAR studies have been applied to novel 1H-3-indolyl derivatives to model their antioxidant properties. semanticscholar.org

No specific QSAR models that include this compound as part of the training or test set were identified in the surveyed literature. Developing a QSAR model for a series including this compound could help elucidate the specific structural features of the 1,5-dimethylated indole ring that influence its biological activity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of medicinal chemistry, MD simulations provide detailed information on the conformational flexibility of a ligand, its stability within a receptor's binding site, and the dynamics of the ligand-receptor complex. This can reveal key interactions and conformational changes that are not apparent from static docking poses.

For flexible molecules like this compound, which has a rotatable ethylamine (B1201723) side chain, MD simulations would be particularly useful for exploring its accessible conformations in different environments (e.g., in solution or within a binding pocket). This analysis helps in understanding how the molecule might adapt its shape to fit into a receptor site, a crucial aspect of its mechanism of action.

However, a review of the available scientific literature did not yield any studies specifically focused on the molecular dynamics simulations of this compound.

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic techniques are fundamental for the structural elucidation and characterization of chemical compounds. Methods such as NMR, MS, and IR spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups of a substance.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. 1H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while 13C NMR reveals the types of carbon atoms present in the molecule.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

While experimental mass spectra for this compound are not widely published, predicted mass spectrometry and collision cross section (CCS) data are available. uni.lu The monoisotopic mass of the neutral molecule is 188.13135 Da. uni.lu Predicted m/z values for various adducts are useful for identifying the compound in mass spectrometry experiments. uni.lu

Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 189.13863 141.2
[M+Na]⁺ 211.12057 151.8
[M-H]⁻ 187.12407 144.9
[M+NH₄]⁺ 206.16517 162.9
[M+K]⁺ 227.09451 147.7
[M+H-H₂O]⁺ 171.12861 135.0
[M+HCOO]⁻ 233.12955 166.0

Data sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a compound.

An experimental IR spectrum for this compound was not found in the searched literature. However, the expected characteristic absorption bands can be predicted based on its structure. Key expected signals would include:

N-H stretching from the primary amine group (-NH₂) appearing as a medium intensity band (or two bands) in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl and ethyl groups just below 3000 cm⁻¹.

N-H bending from the primary amine around 1590-1650 cm⁻¹.

C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.

C-N stretching from the amine and the indole ring, typically found in the 1000-1350 cm⁻¹ region.

UV-Visible Spectroscopy

For a related compound, 5-MeO-DMT, a diode array detector was used to detect chromatographic peaks at 269 nm. researchgate.net In a separate study, the maximum wavelength for dimethylamylamine, another amine, was determined to be 248 nm using a UV-Vis spectrophotometer. researchgate.net These examples suggest that the optimal wavelength for the detection of this compound would likely fall within the 250-310 nm range, characteristic of the indole ring system. The precise absorption maxima would be influenced by the methylation on the indole ring and nitrogen.

Chromatographic Methods for Purity and Identity Confirmation (e.g., TLC)

Thin-layer chromatography (TLC) is a widely used method for the separation and identification of indole alkaloids. taylorfrancis.com It is a crucial technique for monitoring reaction progress and assessing the purity of synthesized compounds. researchgate.netmdpi.com

In the context of indole alkaloid analysis, TLC has been effectively used for the separation of catharanthine (B190766) and vindoline (B23647) using a mobile phase of petroleum ether/ethyl ether/acetone/ethanol (70+10+20+1, v/v/v/v). tandfonline.com For the separation of monoterpenoid indole alkaloid epimers, a solvent system of hexane–ethyl acetate–methanol–water (5:5:2:8, v/v) was employed. nih.gov Visualization of the separated spots on the TLC plate is often achieved by using a UV lamp. wordpress.com

The purity of indole alkaloids is frequently confirmed through a combination of TLC and other chromatographic techniques like High-Performance Liquid Chromatography (HPLC). For instance, the purity of five indole alkaloids extracted from Rauvolfia was determined to be over 98.5% by normalization of the peak areas detected by HPLC. oup.com Similarly, a multigram-scale synthesis of 5-MeO-DMT succinate (B1194679) yielded a product with 99.86% peak area by HPLC. researchgate.net

Table 1: TLC Systems for Indole Alkaloid Separation

Indole AlkaloidsMobile PhaseReference
Catharanthine and VindolinePetroleum ether/ethyl ether/acetone/ethanol (70+10+20+1, v/v/v/v) tandfonline.com
Monoterpenoid Indole Alkaloid EpimersHexane–ethyl acetate–methanol–water (5:5:2:8, v/v) nih.gov

Application of Molecularly Imprinted Polymers (MIPs) for Recognition Studies

Molecularly imprinted polymers (MIPs) are synthetic polymers with custom-made recognition sites for a specific target molecule. nih.gov This technology has shown significant promise in various applications, including the selective extraction and separation of compounds from complex matrices. nih.govnih.gov

The synthesis of MIPs typically involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (the analyte of interest). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functional group orientation to the template.

While no studies were found that specifically used this compound as a template for MIP synthesis, the principles of MIP technology are applicable. For example, MIPs have been successfully created for the selective extraction of other alkaloids and related compounds. In one study, MIPs were synthesized to extract quinic acid from coffee bean extract with a high recovery rate of 82%. nih.gov Another study reported the use of magnetic molecularly imprinted polymers (MMIPs) for the extraction of harmaline (B1672942) from Peganum harmala, with the MMIPs showing a significantly higher adsorption capacity than non-imprinted polymers. nih.gov

The process of creating a MIP for this compound would involve using it as the template molecule. Computational modeling can be employed to optimize the ratio of functional monomers to the template to enhance the binding affinity and selectivity of the resulting polymer. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,5-dimethyl-1H-indol-3-yl)ethanamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or reductive amination of indole precursors. For example, substituted indole derivatives (e.g., 5-chloro-2-methyl analogs) are synthesized using trifluoroacetic acid as a catalyst for cyclization, followed by ethanamine coupling . Optimization involves adjusting stoichiometric ratios (e.g., amine:aldehyde = 1:1.2), solvent selection (e.g., dichloromethane for low polarity), and temperature control (40–60°C). Purity is enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic indole proton signals (δ 7.0–7.5 ppm) and methyl/ethylamine backbone resonances .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Parameters include RR-factor < 0.05 and mean C–C bond deviation < 0.002 Å .
  • LC-MS : Confirm molecular weight (expected m/z: ~203.3) and purity (>98%) .

Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?

  • Methodological Answer : Screen for receptor binding affinity (e.g., NMDA or serotonin receptors) using radioligand displacement assays. For example, 5-chloro-2-methyltryptamine analogs inhibit NMDA receptors in a voltage-dependent manner, requiring patch-clamp electrophysiology in neuronal cell lines . Antimicrobial activity can be tested via broth microdilution (MIC values against Gram-positive bacteria) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact the pharmacological profile of this compound?

  • Methodological Answer : Introduce substituents (e.g., Cl, F) at the indole 5-position via electrophilic substitution. Compare binding affinities using molecular docking (e.g., AutoDock Vina) against target receptors like Pim-1 kinase. For example, 5-chloro derivatives show enhanced inhibitory activity (IC50_{50} < 1 µM) due to hydrophobic interactions in the kinase ATP-binding pocket . Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How can contradictory crystallographic data (e.g., bond-length anomalies) be resolved during structural refinement?

  • Methodological Answer : Contradictions may arise from twinning or disorder. Use SHELXD for initial phase solutions and SHELXL for refinement with TWIN/BASF commands. Apply Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) that distort geometry. Cross-validate with DFT calculations (B3LYP/6-31G*) for theoretical bond-length comparisons .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound analogs?

  • Methodological Answer : Conduct acute toxicity assays (OECD 423) to determine LD50_{50}. For compounds with GHS Category 3 oral toxicity (H301), implement dose-limiting protocols (e.g., <100 mg/kg in rodents). Use protective equipment (nitrile gloves, respirators) during handling to avoid skin/eye irritation (H315/H318) .

Q. How can metabolic stability be assessed for derivatives of this compound?

  • Methodological Answer : Perform hepatic microsomal assays (human/rat S9 fractions) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. High clearance (>50% depletion) suggests CYP450-mediated metabolism. Structural modifications (e.g., methyl groups at N1/C2) reduce metabolic liability by steric hindrance .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data?

  • Methodological Answer : Use multivariate analysis (e.g., partial least squares regression) to correlate substituent descriptors (e.g., Hammett σ, logP) with bioactivity. Validate models via leave-one-out cross-validation (Q2^2 > 0.5). Outliers may indicate unaccounted interactions (e.g., hydrogen bonding) .

Q. How should researchers address batch-to-batch variability in spectroscopic data?

  • Methodological Answer : Standardize synthetic protocols (e.g., fixed reaction time/temperature) and use internal standards (e.g., tetramethylsilane for NMR). For LC-MS, calibrate with reference standards (e.g., Cayman Chemical’s tryptamine analogs) and report batch-specific certificates of analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.